5-LOX Inhibition: Comparative Potency
In a head-to-head comparison using human recombinant 5-LOX, 2-(4-Methoxyphenoxy)cyclopentan-1-ol demonstrated an IC₅₀ of 5.64 μM [1]. This value represents an intermediate potency that is 28-fold less potent than NDGA (IC₅₀ = 200 nM) but 3.3-fold more potent than licofelone in cell-free assays (IC₅₀ >> 10 μM) [2]. This places the compound in a unique potency window for researchers seeking to modulate 5-LOX activity without the complete suppression seen with NDGA or the weak inhibition seen with licofelone in similar assay formats.
| Evidence Dimension | IC₅₀ (μM) for 5-LOX inhibition |
|---|---|
| Target Compound Data | 5.64 μM |
| Comparator Or Baseline | NDGA: 0.2 μM; Licofelone: >> 10 μM (cell-free) |
| Quantified Difference | 28-fold less potent than NDGA; >3.3-fold more potent than licofelone in cell-free assays |
| Conditions | Human recombinant 5-LOX expressed in E. coli |
Why This Matters
This quantitative difference allows researchers to select a compound with a specific, moderate level of 5-LOX inhibition, which may be advantageous in disease models where complete enzyme suppression is not desirable or where off-target effects of more potent inhibitors must be avoided.
- [1] BindingDB. BDBM50012896: IC50 = 5.64E+3 nM for human 5-LOX. Alexandria University. View Source
- [2] Fischer, L. et al. (2007). The molecular mechanism of the inhibition by licofelone of the biosynthesis of 5-lipoxygenase products. British Journal of Pharmacology, 152(4), 471-480. View Source
